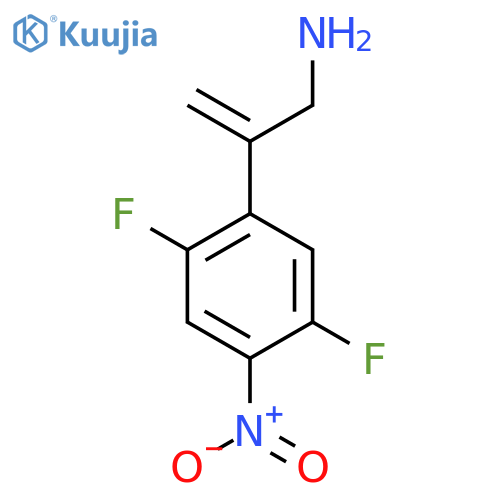

Cas no 2228518-85-0 (2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine)

2228518-85-0 structure

商品名:2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine

2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine

- EN300-1787350

- 2228518-85-0

- 2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine

-

- インチ: 1S/C9H8F2N2O2/c1-5(4-12)6-2-8(11)9(13(14)15)3-7(6)10/h2-3H,1,4,12H2

- InChIKey: DIIWYIIPIYSMGN-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1C(=C)CN)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 214.05538383g/mol

- どういたいしつりょう: 214.05538383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 71.8Ų

2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1787350-0.25g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 0.25g |

$1117.0 | 2023-09-19 | ||

| Enamine | EN300-1787350-0.5g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 0.5g |

$1165.0 | 2023-09-19 | ||

| Enamine | EN300-1787350-0.05g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 0.05g |

$1020.0 | 2023-09-19 | ||

| Enamine | EN300-1787350-1.0g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1787350-5.0g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1787350-0.1g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 0.1g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1787350-10g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 10g |

$5221.0 | 2023-09-19 | ||

| Enamine | EN300-1787350-2.5g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 2.5g |

$2379.0 | 2023-09-19 | ||

| Enamine | EN300-1787350-1g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 1g |

$1214.0 | 2023-09-19 | ||

| Enamine | EN300-1787350-5g |

2-(2,5-difluoro-4-nitrophenyl)prop-2-en-1-amine |

2228518-85-0 | 5g |

$3520.0 | 2023-09-19 |

2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

2228518-85-0 (2-(2,5-Difluoro-4-nitrophenyl)prop-2-en-1-amine) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量